N-(2-methyl-6-oxopiperidin-3-yl)-1-benzofuran-7-sulfonamide
Description
N-(2-methyl-6-oxopiperidin-3-yl)-1-benzofuran-7-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidinone ring, a benzofuran moiety, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(2-methyl-6-oxopiperidin-3-yl)-1-benzofuran-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-9-11(5-6-13(17)15-9)16-21(18,19)12-4-2-3-10-7-8-20-14(10)12/h2-4,7-9,11,16H,5-6H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOQZFVTBPNVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(=O)N1)NS(=O)(=O)C2=CC=CC3=C2OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-6-oxopiperidin-3-yl)-1-benzofuran-7-sulfonamide typically involves multiple steps, starting with the preparation of the piperidinone and benzofuran intermediates. The piperidinone can be synthesized through the cyclization of appropriate amines and ketones under acidic or basic conditions. The benzofuran moiety is often prepared via the cyclization of ortho-hydroxyaryl ketones.
The final step involves the sulfonation of the benzofuran intermediate, followed by the coupling of the sulfonated benzofuran with the piperidinone intermediate under controlled conditions. Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, and various coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-6-oxopiperidin-3-yl)-1-benzofuran-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(2-methyl-6-oxopiperidin-3-yl)-1-benzofuran-7-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-6-oxopiperidin-3-yl)-1-benzofuran-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the benzofuran moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-6-oxopiperidin-3-yl)-3-(oxolan-3-yl)propanamide
- 2-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide
- 2-Chloro-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]acetamide
Uniqueness
N-(2-methyl-6-oxopiperidin-3-yl)-1-benzofuran-7-sulfonamide is unique due to its combination of a piperidinone ring, benzofuran moiety, and sulfonamide group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
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